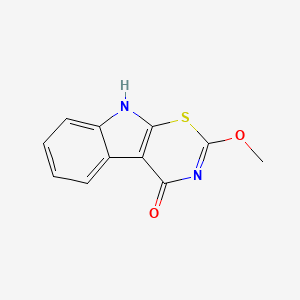
Cyclobrassinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobrassinone is an organic compound belonging to the class of indoles, which are characterized by an indole moiety consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound has been detected in brassicas, a group of plants that includes broccoli, cabbage, and mustard . This compound is a phytoalexin, a type of secondary metabolite produced by plants in response to stress or pathogen attack .
Preparation Methods
Cyclobrassinone can be synthesized through various chemical routes. One common method involves the reaction of indole derivatives with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product
Chemical Reactions Analysis
Cyclobrassinone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclobrassinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms, making it a subject of interest in plant biology and agriculture.
Mechanism of Action
The mechanism by which cyclobrassinone exerts its effects involves its interaction with specific molecular targets and pathways. As a phytoalexin, it is produced in response to pathogen invasion and other stress factors. It exhibits antimicrobial activity, helping to protect the plant from infections . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with the growth and development of pathogens.
Comparison with Similar Compounds
Cyclobrassinone is similar to other phytoalexins produced by brassicas, such as brassinin, spirobrassinin, and methoxybrassinin These compounds share structural similarities and are all involved in plant defense mechanisms this compound is unique in its specific chemical structure and the particular conditions under which it is produced
Properties
CAS No. |
156953-82-1 |
|---|---|
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-methoxy-9H-[1,3]thiazino[6,5-b]indol-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11-13-9(14)8-6-4-2-3-5-7(6)12-10(8)16-11/h2-5,12H,1H3 |
InChI Key |
YCFLCHMHGBXTCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)C2=C(S1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



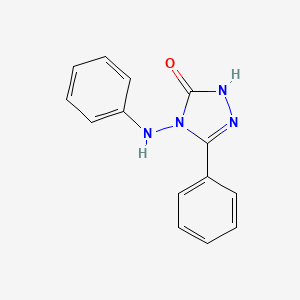
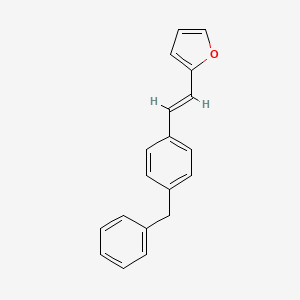
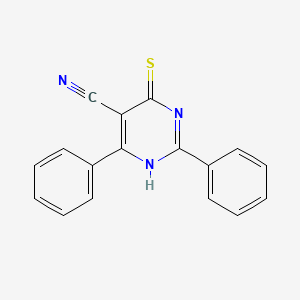
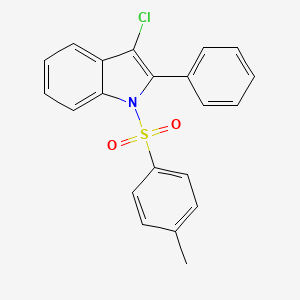
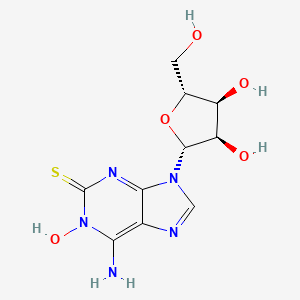
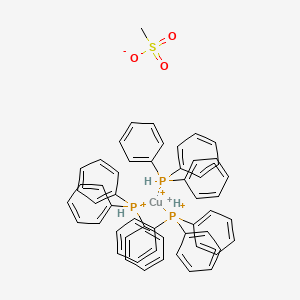
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
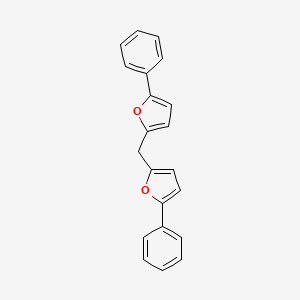
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
